molecular formula C6H3F3O2 B064672 3-Trifluoroacetylfuran CAS No. 167405-27-8

3-Trifluoroacetylfuran

Cat. No. B064672
M. Wt: 164.08 g/mol
InChI Key: CILHFPYIPMHTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Trifluoroacetylfuran (TFAF) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFAF belongs to the family of heterocyclic compounds, which are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

3-Trifluoroacetylfuran has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 3-Trifluoroacetylfuran has been investigated as a potential drug candidate due to its ability to inhibit the activity of certain enzymes. 3-Trifluoroacetylfuran has also been studied for its potential use as a building block in the synthesis of complex organic molecules.

Mechanism Of Action

3-Trifluoroacetylfuran inhibits the activity of enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, which can lead to a decrease in the activity of the enzyme. 3-Trifluoroacetylfuran has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.

Biochemical And Physiological Effects

3-Trifluoroacetylfuran has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-Trifluoroacetylfuran can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. In vivo studies have shown that 3-Trifluoroacetylfuran can decrease the levels of acetylcholine in the brain, which can lead to cognitive impairment.

Advantages And Limitations For Lab Experiments

3-Trifluoroacetylfuran has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily monitored through various analytical techniques. 3-Trifluoroacetylfuran is also stable under various conditions, which makes it a suitable compound for use in various experiments. However, 3-Trifluoroacetylfuran has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.

Future Directions

There are several future directions for the study of 3-Trifluoroacetylfuran. One potential direction is the investigation of 3-Trifluoroacetylfuran as a potential drug candidate for the treatment of various diseases. Another direction is the synthesis of 3-Trifluoroacetylfuran derivatives with improved properties and activity. Additionally, the study of the mechanism of action of 3-Trifluoroacetylfuran and its effects on various enzymes and physiological systems could lead to a better understanding of its potential applications.

properties

CAS RN

167405-27-8

Product Name

3-Trifluoroacetylfuran

Molecular Formula

C6H3F3O2

Molecular Weight

164.08 g/mol

IUPAC Name

2,2,2-trifluoro-1-(furan-3-yl)ethanone

InChI

InChI=1S/C6H3F3O2/c7-6(8,9)5(10)4-1-2-11-3-4/h1-3H

InChI Key

CILHFPYIPMHTMG-UHFFFAOYSA-N

SMILES

C1=COC=C1C(=O)C(F)(F)F

Canonical SMILES

C1=COC=C1C(=O)C(F)(F)F

synonyms

Ethanone, 2,2,2-trifluoro-1-(3-furanyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Bromofuran (20 g) was added to a solution of n-butyllithium (2.5M in hexanes, 60 ml) in diethyl ether (200 ml) at -70° C. After 30 minutes, ethyl trifluoroacetate (28.6 g) was added slowly. After a further 1 hour the mixture was allowed to warm to room temperature and was then left to stir overnight. 1M Hydrochloric acid (100 ml) was added and the mixture stirred for 5 minutes. The organic layer was separated, washed, dried and evaporated. The residue was distilled to give the title compound. B.p. 118° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
28.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

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